Sorbitan, hexanoate
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Overview
Description
Sorbitan, hexanoate is an ester derived from the reaction between sorbitan and hexanoic acidThis compound is primarily used as a surfactant and emulsifying agent in various industrial and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, hexanoate is synthesized through an esterification reaction between sorbitan and hexanoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The reaction mixture is then passed through a series of separation units to remove the water and unreacted starting materials. The final product is purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, hexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into sorbitan and hexanoic acid.
Oxidation: Under oxidative conditions, the hexanoate moiety can be oxidized to form hexanoic acid derivatives.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Sorbitan and hexanoic acid.
Oxidation: Hexanoic acid derivatives.
Substitution: Substituted sorbitan esters.
Scientific Research Applications
Sorbitan, hexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cosmetics, food products, and industrial emulsions
Mechanism of Action
The mechanism of action of sorbitan, hexanoate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. This is achieved through the interaction of the hydrophilic sorbitan moiety with water and the hydrophobic hexanoate moiety with oils and fats. This amphiphilic nature enables this compound to stabilize emulsions and enhance the solubility of various compounds .
Comparison with Similar Compounds
Sorbitan monostearate: An ester of sorbitan and stearic acid, used as an emulsifier in food and cosmetics.
Sorbitan monooleate: An ester of sorbitan and oleic acid, commonly used in pharmaceuticals and cosmetics.
Polysorbates: Ethoxylated sorbitan esters, used as emulsifiers and stabilizers in various applications.
Uniqueness: Sorbitan, hexanoate is unique due to its specific fatty acid moiety (hexanoic acid), which imparts distinct hydrophobic properties compared to other sorbitan esters. This makes it particularly effective in stabilizing emulsions with specific characteristics and enhancing the solubility of certain compounds .
Properties
CAS No. |
50809-53-5 |
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Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexanoate |
InChI |
InChI=1S/C12H22O6/c1-2-3-4-5-10(15)18-9(6-13)12-11(16)8(14)7-17-12/h8-9,11-14,16H,2-7H2,1H3/t8-,9+,11+,12?/m0/s1 |
InChI Key |
BNMOESQYPCJYSH-BWWCMOENSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
CCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origin of Product |
United States |
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